Methyl 2-(bromomethyl)-4-chlorobenzoate

Catalog No.
S1528753
CAS No.
145908-29-8
M.F
C9H8BrClO2
M. Wt
263.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(bromomethyl)-4-chlorobenzoate

CAS Number

145908-29-8

Product Name

Methyl 2-(bromomethyl)-4-chlorobenzoate

IUPAC Name

methyl 2-(bromomethyl)-4-chlorobenzoate

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3

InChI Key

LGLIPOQXOPCFRN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)Cl)CBr

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)CBr

Methyl 2-(bromomethyl)-4-chlorobenzoate (CAS 145908-29-8) is a highly versatile, trifunctional aromatic building block widely procured for the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals . Structurally, it features a highly electrophilic benzylic bromide, a cyclizable methyl ester, and a stable but cross-coupleable aryl chloride. This specific substitution pattern makes it an ideal precursor for constructing 5-chloro-isoindolin-1-one scaffolds and N-alkylated heterocycles [1]. By offering three distinct sites for orthogonal reactivity, this compound allows process chemists to execute tandem nucleophilic substitution and lactamization sequences with high atom economy and predictable regiocontrol, streamlining the scale-up of heterocyclic libraries.

Generic substitution of Methyl 2-(bromomethyl)-4-chlorobenzoate with its unbrominated precursor, methyl 4-chloro-2-methylbenzoate, fundamentally shifts the burden of hazardous radical bromination onto the buyer, introducing stoichiometric succinimide waste and dibrominated impurities that complicate downstream purification [1]. Similarly, substituting with the free acid variant (2-(bromomethyl)-4-chlorobenzoic acid) disrupts one-pot lactamization workflows, as the free acid requires an additional, reagent-intensive activation step prior to cyclization. Furthermore, attempting to use the chloromethyl analog drastically reduces SN2 displacement kinetics, often necessitating harsh heating or the addition of iodide catalysts to achieve comparable yields in amination steps .

Nucleophilic Displacement Kinetics: Bromomethyl vs. Chloromethyl Leaving Group

In the synthesis of N-alkylated heterocycles, the choice of benzylic halide significantly impacts reaction efficiency. Methyl 2-(bromomethyl)-4-chlorobenzoate features a highly polarizable bromide leaving group that facilitates rapid SN2 displacement by primary and secondary amines under mild basic conditions (e.g., K2CO3 in DMF at 50°C), routinely achieving >85% yields [1]. In contrast, the chloromethyl comparator exhibits higher bond dissociation energy and lower electrophilicity, often resulting in <60% yields under identical conditions unless supplemented with Finkelstein catalysts (NaI) or subjected to extended, energy-intensive heating.

Evidence DimensionAmination Yield (Standard SN2 Conditions)
Target Compound Data>85% yield at 50°C
Comparator Or BaselineMethyl 2-(chloromethyl)-4-chlorobenzoate (<60% yield at 50°C without catalysts)
Quantified Difference>25% absolute yield increase; eliminates catalyst requirement
ConditionsK2CO3, DMF, 50°C, 10-24 hours

Procuring the brominated analog ensures rapid, high-yielding amination steps without the need for additional halide-exchange catalysts, directly lowering process costs and energy consumption.

Process Streamlining: Pre-Brominated Scaffold vs. In-House Bromination

Procuring high-purity Methyl 2-(bromomethyl)-4-chlorobenzoate bypasses the need for in-house Wohl-Ziegler radical bromination of methyl 4-chloro-2-methylbenzoate. In-house bromination using N-bromosuccinimide (NBS) and radical initiators (AIBN) typically yields a crude mixture containing 10-15% of the over-reacted dibromomethyl impurity and unreacted starting material, alongside stoichiometric succinimide waste [1]. By sourcing the >98% pure bromomethyl compound directly, process chemists eliminate a hazardous, low-yielding step and avoid complex chromatographic separations prior to downstream coupling.

Evidence DimensionPre-coupling Purity and Step Count
Target Compound DataDirect procurement provides >98% purity for immediate use
Comparator Or BaselineIn-house bromination of methyl 4-chloro-2-methylbenzoate (generates 10-15% dibrominated impurity)
Quantified DifferenceEliminates 1 synthetic step and >10% yield loss to over-bromination
ConditionsStandard Wohl-Ziegler bromination conditions (NBS, AIBN, reflux)

Avoiding in-house radical bromination improves overall safety, reduces waste disposal costs, and guarantees reproducible purity for sensitive downstream cyclizations.

Tandem Cyclization Efficiency: Methyl Ester vs. Free Acid

For the construction of 5-chloro-isoindolin-1-one architectures, the methyl ester functionality of Methyl 2-(bromomethyl)-4-chlorobenzoate is critical. It enables a highly efficient one-pot tandem sequence: initial SN2 displacement by a primary amine followed immediately by intramolecular lactamization [1]. When attempting the same sequence with 2-(bromomethyl)-4-chlorobenzoic acid, the free acid must first be converted to an acid chloride (e.g., via SOCl2) or activated with expensive coupling reagents, adding a distinct synthetic step and increasing solvent overhead by at least 50%.

Evidence DimensionSynthetic Steps to Isoindolinone
Target Compound Data1 step (One-pot tandem SN2 and cyclization)
Comparator Or Baseline2-(bromomethyl)-4-chlorobenzoic acid (2 steps: activation + cyclization)
Quantified DifferenceReduces synthetic sequence by 1 full step and eliminates coupling reagent costs
ConditionsPrimary amine, base, polar aprotic solvent

The methyl ester enables a one-pot cascade reaction that significantly accelerates the synthesis of isoindolinone-based API libraries while reducing reagent consumption.

One-Pot Synthesis of 5-Chloro-Isoindolin-1-one API Scaffolds

Leveraging the tandem cyclization efficiency of the methyl ester and the high reactivity of the bromomethyl group, this compound is the optimal starting material for generating N-substituted 5-chloroisoindolin-1-ones. The preserved 4-chloro substituent (which becomes the 5-chloro position on the isoindolinone) serves as a reliable handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in late-stage API functionalization[1].

Direct N-Alkylation of Indoles and Complex Heterocycles

Due to its superior leaving group kinetics compared to chloromethyl analogs, Methyl 2-(bromomethyl)-4-chlorobenzoate is highly effective for the direct electrophilic N-alkylation of indoles, purines, and other nitrogenous heterocycles. This enables the rapid assembly of complex, multi-ring intermediates under mild basic conditions without the need for Finkelstein halide-exchange catalysts[2].

Construction of 1,3-Benzothiazin-4-one Derivatives

The bifunctional nature of the compound makes it an excellent precursor for reacting with thiourea derivatives. The sequence initiates with rapid S-alkylation at the bromomethyl site, followed by cyclization with the methyl ester, providing a streamlined, scalable route to 2-amino-4H-1,3-benzothiazin-4-one pharmacophores while avoiding the impurity profiles associated with in-house brominated precursors [3].

XLogP3

3

Wikipedia

Methyl 2-(bromomethyl)-4-chlorobenzoate

Dates

Last modified: 08-15-2023

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